molecular formula C15H16N4O2 B5722984 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea

Cat. No. B5722984
M. Wt: 284.31 g/mol
InChI Key: QKNBBYRGFRQILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea, also known as DBU, is a small molecule inhibitor that has shown potential in various scientific research applications. DBU is a synthetic compound that has been developed using a unique synthesis method.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.

Mechanism of Action

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea destabilizes these proteins and induces their degradation, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity in vitro and in vivo, and it has also been shown to be stable in various physiological conditions. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells at low concentrations, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its high purity and yield, which makes it easy to use in lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has also been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea research, including the development of more potent analogs, the investigation of its potential in combination therapies, and the exploration of its mechanism of action in more detail. Additionally, the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea in other scientific research areas, such as immunology and stem cell research, should also be investigated.

Synthesis Methods

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is synthesized using a three-step process that involves the reaction of 5-chloro-1,2-dimethylbenzimidazole with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal, and finally, the reaction of the resulting intermediate with urea. The final product is obtained in high purity and yield.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-17-13-8-11(5-6-14(13)19(10)2)18-15(20)16-9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNBBYRGFRQILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea

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